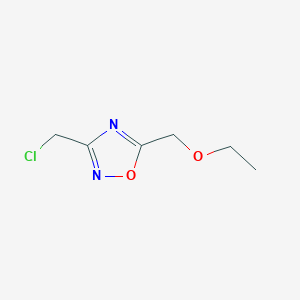![molecular formula C24H19F2N3O2S B2791361 (4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone CAS No. 922827-06-3](/img/structure/B2791361.png)
(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The structure of the synthesized compounds was analyzed based on IR, 1H, 13C NMR and mass spectral data .Chemical Reactions Analysis
The compounds were evaluated for anti-inflammatory activity and among the series, compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC50 values for COX-1 inhibition .Physical And Chemical Properties Analysis
The compound has a molecular weight of451.49. Further physical and chemical properties such as solubility, melting point, boiling point, etc., are not available in the retrieved sources.
Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of (4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone:
Antifungal Agents
This compound has shown potential as an antifungal agent. Its structure allows it to inhibit the growth of various fungal pathogens, making it a candidate for developing new antifungal medications. Research has demonstrated its effectiveness against fungi such as Candida albicans and Aspergillus niger, which are common causes of fungal infections .
Antibacterial Applications
The compound exhibits significant antibacterial properties. It has been tested against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. Its mechanism involves disrupting bacterial cell walls and inhibiting essential bacterial enzymes, making it a promising candidate for new antibacterial drugs .
Cancer Research
In cancer research, this compound has been investigated for its cytotoxic effects on cancer cells. Studies have shown that it can induce apoptosis (programmed cell death) in various cancer cell lines, including breast cancer and lung cancer cells. This makes it a potential candidate for developing new anticancer therapies .
Neuroprotective Agents
Research has indicated that this compound may have neuroprotective properties. It has been studied for its ability to protect neurons from oxidative stress and apoptosis, which are common features in neurodegenerative diseases such as Alzheimer’s and Parkinson’s diseases. This suggests its potential use in developing treatments for these conditions .
Anti-inflammatory Applications
The compound has been explored for its anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models of inflammatory diseases. This makes it a potential candidate for treating conditions such as rheumatoid arthritis and inflammatory bowel disease .
Photocatalysis
This compound has been studied for its applications in photocatalysis. Its unique structure allows it to act as a photocatalyst under visible light, making it useful in environmental applications such as water purification and degradation of organic pollutants. This highlights its potential in green chemistry and sustainable environmental practices .
Agricultural Applications
In agriculture, this compound has been investigated for its potential as a plant growth regulator and pesticide. It can enhance plant growth by modulating hormonal pathways and protect crops from pests and diseases. This makes it a valuable tool for improving crop yields and sustainability in agriculture.
Antifungal properties Antibacterial applications Cancer research Neuroprotective agents Anti-inflammatory applications Photocatalysis : Fluorescent probes : Agricultural applications
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
[4-(4,6-difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(2-phenoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19F2N3O2S/c25-16-14-19(26)22-21(15-16)32-24(27-22)29-12-10-28(11-13-29)23(30)18-8-4-5-9-20(18)31-17-6-2-1-3-7-17/h1-9,14-15H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTNLIMOYRCGGFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(C=C(C=C3S2)F)F)C(=O)C4=CC=CC=C4OC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19F2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3,4-dimethoxyphenyl)-5-methyl-4-[(4-methylphenyl)sulfonyl]-1H-1,2,3-triazole](/img/structure/B2791282.png)
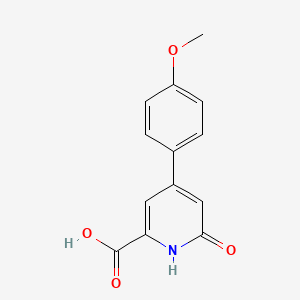
![1-(Chloromethyl)-3-(4-propylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2791286.png)
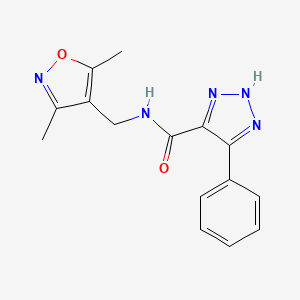
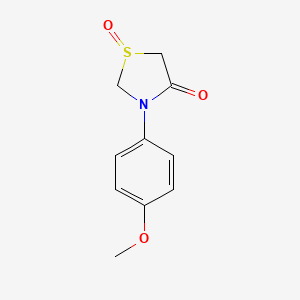

![1-Butyl-2-methylbenzo[cd]indol-1-ium tetrafluoroborate](/img/structure/B2791291.png)


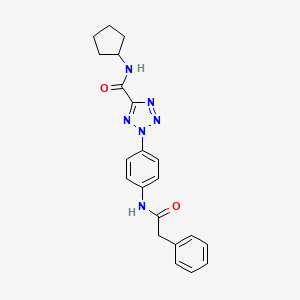
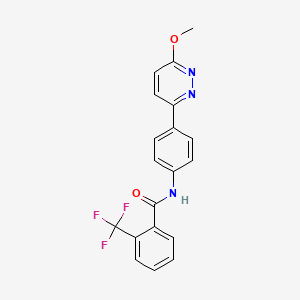

![N-(3-(dimethylamino)propyl)-4-fluoro-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2791298.png)
